molecular formula C22H25N3O4S2 B3016637 (E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 1321873-03-3

(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No. B3016637
CAS RN: 1321873-03-3
M. Wt: 459.58
InChI Key: AQIRTNKRJPPRKS-GHVJWSGMSA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives generally consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions .

Scientific Research Applications

Optoelectronic Materials

This compound’s structure suggests potential utility in optoelectronic devices due to its aromatic system and the presence of a thiazole ring. Thiazoles are known for their electron-rich nature, which can facilitate charge transfer when used in electronic materials . The morpholino group could potentially enhance solubility in organic solvents, making it suitable for solution-processed optoelectronic devices.

Proton Transfer Studies

The benzo[d]thiazol moiety is a good candidate for studying excited-state intramolecular proton transfer (ESIPT) processes. This is because such compounds often exhibit dual fluorescence, which can be exploited in the development of new analytical tools for probing the dynamics of proton transfer .

Photodynamic Therapy

Compounds with thiazole units have been explored for their potential in photodynamic therapy (PDT) as photosensitizers. The ability of thiazoles to generate reactive oxygen species upon light activation makes them suitable candidates for targeting cancer cells .

Antibacterial Agents

Thiazoles are known to possess antibacterial properties. This compound, with its specific substitutions, could be investigated for its efficacy against bacterial strains, potentially leading to the development of new antibacterial drugs .

Cytotoxic Agents

The structural features of this compound suggest it could be explored for cytotoxic properties against various cancer cell lines. The thiazole ring, in particular, is a common feature in molecules with cytotoxic activity .

Solvent Effect Studies

The compound’s response to different solvents can be studied to understand solvent effects on molecular properties. This information is valuable for designing compounds with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on the specific compound and its biological target. Some benzothiazole derivatives have been found to have anticancer, antimicrobial, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary widely depending on the specific compound. Some benzothiazole derivatives may be harmful if swallowed, inhaled, or come into contact with skin .

Future Directions

Benzothiazole derivatives are a focus of ongoing research due to their diverse biological activities. Future research may focus on developing new benzothiazole derivatives with improved activity and safety profiles .

properties

IUPAC Name

N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-15(2)17-6-9-19-20(14-17)30-22(24(19)3)23-21(26)16-4-7-18(8-5-16)31(27,28)25-10-12-29-13-11-25/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIRTNKRJPPRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

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